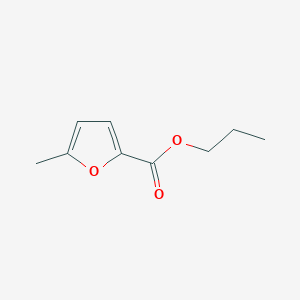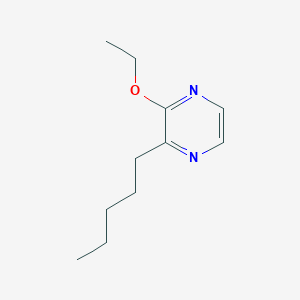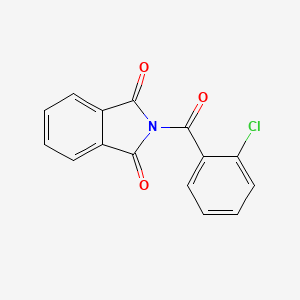
Propyl 5-methylfuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 5-methylfuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a propyl group and a carboxylate group at the 2-position, and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl 5-methylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-methylfuran-2-carboxylic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Another method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. This method provides a direct and simple strategy for synthesizing polysubstituted furans, including this compound .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as copper or palladium can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Propyl 5-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.
Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylate derivatives, alcohols, and various substituted furans .
Aplicaciones Científicas De Investigación
Propyl 5-methylfuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of propyl 5-methylfuran-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the transformation of furan derivatives. The furan ring’s electron-rich nature allows it to participate in various nucleophilic and electrophilic reactions, making it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl furan-2-carboxylate
- Ethyl furan-2-carboxylate
- Propyl furan-2-carboxylate
Uniqueness
Propyl 5-methylfuran-2-carboxylate is unique due to the presence of both a propyl group and a methyl group on the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it more reactive in certain types of reactions compared to its analogs .
Propiedades
Número CAS |
114430-33-0 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
propyl 5-methylfuran-2-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-3-6-11-9(10)8-5-4-7(2)12-8/h4-5H,3,6H2,1-2H3 |
Clave InChI |
JJKJGICTNBUYGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)

![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)


![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)


![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)

![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
